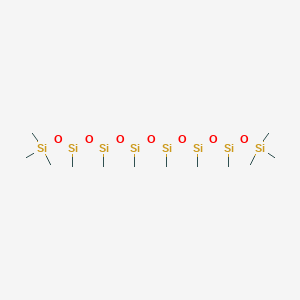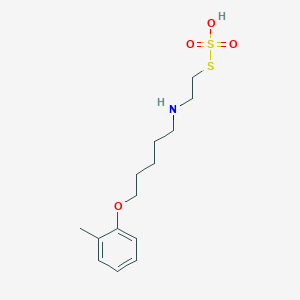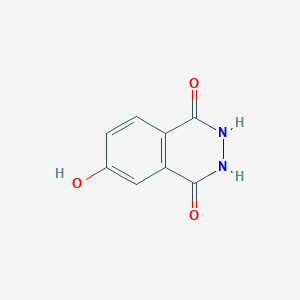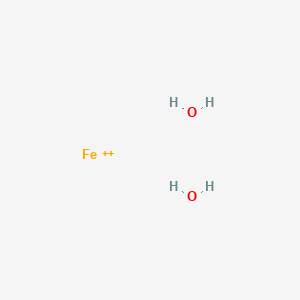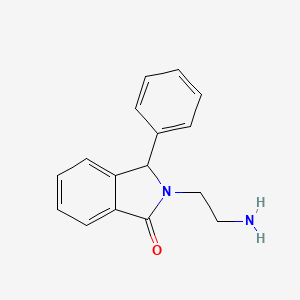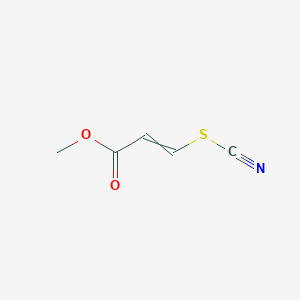
Methyl 3-(thiocyanato)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(thiocyanato)prop-2-enoate is an organic compound characterized by the presence of a thiocyanato group attached to a prop-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-(thiocyanato)prop-2-enoate can be synthesized through several methods. One common approach involves the thiocyanation of methyl acrylate. This reaction typically requires the use of thiocyanogen (SCN)_2 or a thiocyanate salt (e.g., potassium thiocyanate) in the presence of an oxidizing agent. The reaction is usually carried out under mild conditions, often at room temperature, to ensure the stability of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(thiocyanato)prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanato group can be replaced by other nucleophiles, leading to the formation of different functionalized compounds.
Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, bases, and various nucleophiles. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral or slightly acidic pH .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions may yield thiocyanate derivatives, while addition reactions can produce saturated or unsaturated compounds with new functional groups .
Aplicaciones Científicas De Investigación
Methyl 3-(thiocyanato)prop-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing new drugs with potential therapeutic effects.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its reactivity and functional group compatibility.
Mecanismo De Acción
The mechanism of action of methyl 3-(thiocyanato)prop-2-enoate involves the reactivity of its thiocyanato group and double bond. The thiocyanato group can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These interactions enable the compound to modify other molecules and exert its effects in various chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(3-methylphenyl)prop-2-enoate: This compound shares a similar prop-2-enoate structure but differs in the substituent attached to the double bond.
Methyl acrylate: A simpler analog without the thiocyanato group, used widely in polymer synthesis and other applications.
Uniqueness
Methyl 3-(thiocyanato)prop-2-enoate is unique due to the presence of the thiocyanato group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
23011-90-7 |
|---|---|
Fórmula molecular |
C5H5NO2S |
Peso molecular |
143.17 g/mol |
Nombre IUPAC |
methyl 3-thiocyanatoprop-2-enoate |
InChI |
InChI=1S/C5H5NO2S/c1-8-5(7)2-3-9-4-6/h2-3H,1H3 |
Clave InChI |
XXMBUYBSZUCZHK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=CSC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Oxan-2-yl)oxy]pent-3-yn-2-ol](/img/structure/B14717281.png)
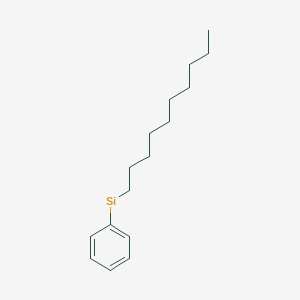

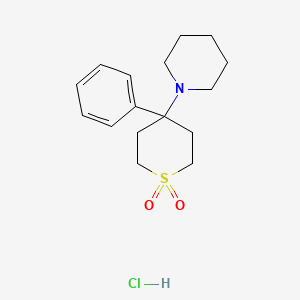
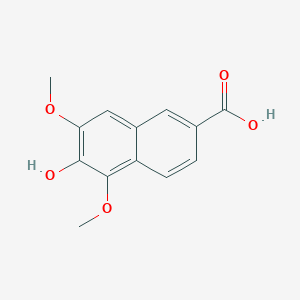
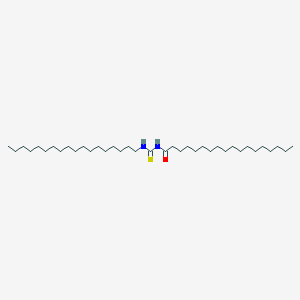

![3-Phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole](/img/structure/B14717329.png)
